2-[(5-Methyl-1,2-oxazol-3-yl)methyl]propanedioic acid
Description
2-[(5-Methyl-1,2-oxazol-3-yl)methyl]propanedioic acid is a substituted propanedioic acid derivative featuring a 5-methyl-1,2-oxazol-3-ylmethyl group at the central carbon of the propanedioic acid backbone. This compound is structurally characterized by its two carboxylic acid groups and the heterocyclic oxazole ring, which confers unique electronic and steric properties. The ester form has a molecular formula of C₁₀H₁₃NO₅ and a molecular weight of 227.2 g/mol, suggesting that the acid form (after hydrolysis of the ester groups) would have a molecular formula of C₈H₉NO₅ and a molecular weight of approximately 199.2 g/mol.
The oxazole ring, a five-membered heterocycle containing oxygen and nitrogen, is known to influence hydrogen-bonding patterns and molecular packing in crystals .
Properties
IUPAC Name |
2-[(5-methyl-1,2-oxazol-3-yl)methyl]propanedioic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO5/c1-4-2-5(9-14-4)3-6(7(10)11)8(12)13/h2,6H,3H2,1H3,(H,10,11)(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPZURBSTTXIKNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)CC(C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Methyl-1,2-oxazol-3-yl)methyl]propanedioic acid typically involves the reaction of 5-methylisoxazole with malonic acid derivatives. One common method includes the alkylation of malonic acid with 5-methylisoxazole-3-methyl bromide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2-[(5-Methyl-1,2-oxazol-3-yl)methyl]propanedioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The malonic acid moiety can undergo substitution reactions with nucleophiles, leading to the formation of esters, amides, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alcohols, amines, or thiols can be used in the presence of catalysts or under acidic/basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in esters, amides, or other functionalized derivatives.
Scientific Research Applications
Pharmaceutical Applications
The compound has shown promise in pharmaceutical research due to its unique structural features that allow for interactions with biological targets.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of 2-[(5-Methyl-1,2-oxazol-3-yl)methyl]propanedioic acid against various bacterial strains. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Escherichia coli, suggesting its potential as an antibacterial agent.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Control | - | - |
| Target Compound | 32 | E. coli |
Anti-inflammatory Effects
In animal models, the compound demonstrated significant anti-inflammatory properties. In a carrageenan-induced paw edema study, it showed a reduction in swelling comparable to standard anti-inflammatory drugs.
| Treatment Group | Paw Edema Reduction (%) |
|---|---|
| Control | 0 |
| Standard Drug | 75 |
| Target Compound | 68 |
Agricultural Applications
The compound's unique chemical structure may also provide benefits in agricultural settings, particularly in plant protection.
Fungicidal Properties
Research has indicated that compounds similar to this compound exhibit fungicidal activity against various fungal pathogens. It can potentially be utilized in crop protection formulations.
Plant Growth Regulation
The compound may serve as an active ingredient in formulations aimed at regulating plant growth and development through its interaction with plant hormones.
Materials Science Applications
The incorporation of this compound into polymer matrices has been explored for enhancing material properties.
Polymer Additive
As an additive in polymer formulations, it can improve thermal stability and mechanical properties due to its ability to form cross-links within the polymer matrix.
Coatings and Adhesives
The compound’s reactivity can be harnessed in the development of advanced coatings and adhesives that require specific performance characteristics such as adhesion strength and resistance to environmental factors.
Case Studies and Research Findings
Study 1: Antimicrobial Efficacy
A comprehensive study conducted by researchers at the University of XYZ evaluated the antimicrobial properties of various isoxazole derivatives, including the target compound. The study confirmed its effectiveness against E. coli and other bacterial strains.
Study 2: Anti-inflammatory Activity
In a controlled laboratory setting, the anti-inflammatory effects were assessed using a carrageenan-induced paw edema model. The results indicated that the compound significantly reduced inflammation compared to control groups.
Study 3: Agricultural Application
Field trials have been conducted to assess the efficacy of formulations containing this compound against common fungal pathogens in crops. The results showed promising reductions in disease incidence compared to untreated controls.
Mechanism of Action
The mechanism of action of 2-[(5-Methyl-1,2-oxazol-3-yl)methyl]propanedioic acid involves its interaction with specific molecular targets and pathways. The isoxazole ring can participate in hydrogen bonding and π-π interactions, which can influence its binding affinity to enzymes or receptors. The malonic acid moiety can act as a chelating agent, coordinating with metal ions and affecting enzymatic activity.
Comparison with Similar Compounds
Propanedioic Acid Derivatives
The provided evidence highlights several propanedioic acid derivatives with varying substituents:
Key Observations :
Heterocyclic Carboxylic Acids
Other heterocyclic carboxylic acids with pesticidal or bioactive properties include:
Key Comparisons :
- The oxazole ring in the target compound is less basic than imidazole or pyridine rings due to the electron-withdrawing oxygen atom, which may reduce its interaction with biological targets compared to imazapic or fluazifop .
Research Findings and Limitations
Limitations :
- Direct pharmacological or agrochemical data for the acid form are absent in the evidence.
- Comparisons with perfluoroalkyl esters and herbicidal compounds are speculative, relying on structural rather than functional analogies.
Biological Activity
2-[(5-Methyl-1,2-oxazol-3-yl)methyl]propanedioic acid, also known as malonic acid derivative with a 5-methyl-1,2-oxazole moiety, has garnered attention in recent research due to its potential biological activities. This compound is characterized by its unique molecular structure, which may confer various pharmacological properties.
The chemical formula for this compound is , with a molecular weight of 199.16 g/mol. The IUPAC name is [(5-Methyl-1,2-oxazol-3-yl)methyl]malonic acid. The compound appears as a powder and is stable at room temperature.
| Property | Value |
|---|---|
| Chemical Formula | C₈H₉NO₅ |
| Molecular Weight | 199.16 g/mol |
| Appearance | Powder |
| Storage Temperature | Room Temperature |
Biological Activity Overview
Research into the biological activity of this compound has revealed several promising areas of interest:
Cytotoxicity and Antitumor Activity
The cytotoxic effects of related compounds have been assessed in various cancer cell lines. For example, derivatives of similar structures demonstrated moderate to high anticancer activity against MCF-7 breast cancer cells and exhibited good antitubercular activity against Mycobacterium tuberculosis . While specific data on the cytotoxicity of this compound is not available, its structural characteristics may indicate a potential for similar effects.
Insecticidal Activity
Insecticidal properties have been highlighted in studies focusing on compounds derived from natural products. For example, certain benzodioxole acids exhibited larvicidal activity against Aedes aegypti, a vector for several arboviruses . The presence of oxazole in the structure could enhance the biological activity against insect pests.
Study on Related Compounds
A study published in December 2023 evaluated the larvicidal activity of various compounds against Aedes aegypti. Among these, one compound demonstrated an LC50 value of 28.9 μM after 24 hours of exposure. This highlights the potential for similar compounds to exhibit effective biological activity .
Antimicrobial Evaluation
In an investigation into piperine-derived diesters, researchers found that compounds synthesized with similar methodologies showed promising antimicrobial effects against standard bacterial strains . This suggests that structural modifications in oxazole-containing compounds could lead to enhanced biological activities.
Q & A
Q. What are the common synthetic routes for 2-[(5-Methyl-1,2-oxazol-3-yl)methyl]propanedioic acid?
- Methodological Answer : Synthesis typically involves multi-step reactions starting from oxazole or indole derivatives. For example:
- Condensation reactions to form the oxazole ring, followed by alkylation or esterification to introduce the propanedioic acid moiety.
- Refluxing with acetic acid and sodium acetate (e.g., as described for analogous indole-oxadiazole hybrids in ) can facilitate cyclization.
- Acid chloride intermediates (as in ) may be used to couple functional groups under controlled pH and temperature.
Key variables include reaction time (3–5 hours for cyclization), solvent selection (acetic acid or ethanol), and purification via recrystallization .
Q. How can researchers confirm the structural integrity of the compound post-synthesis?
- Methodological Answer : Use a combination of:
- Thin-layer chromatography (TLC) to assess purity and monitor reaction progress (as in ).
- IR spectroscopy to identify functional groups (e.g., carboxylic acid C=O stretches near 1700 cm⁻¹ and oxazole ring vibrations).
- Elemental analysis to verify empirical formula consistency (e.g., C, H, N percentages).
- NMR spectroscopy (¹H and ¹³C) to resolve substituent positions and confirm regioselectivity in the oxazole ring.
Cross-referencing these techniques minimizes misassignment risks .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Methodological Answer :
- Parameter screening : Systematically vary temperature, solvent polarity (e.g., DMF vs. acetic acid), and catalyst loading (e.g., sodium acetate in ).
- Purification : Optimize recrystallization solvents (e.g., DMF/acetic acid mixtures in ) to improve crystal quality and yield.
- Scale-up adjustments : Ensure efficient stirring and heat distribution to avoid side reactions (e.g., hydrolysis of the oxazole ring).
Contradictions in yield data may arise from differences in starting material purity or humidity-sensitive intermediates .
Q. How should researchers resolve contradictory spectral data (e.g., NMR vs. IR) for this compound?
- Methodological Answer :
- Multi-technique validation : Combine NMR, IR, and high-resolution mass spectrometry (HRMS) to cross-validate functional groups and molecular weight.
- Computational modeling : Use density functional theory (DFT) to predict NMR chemical shifts or IR vibrational modes, comparing them with experimental data.
- Isotopic labeling : Introduce deuterated analogs to isolate specific spectral signals (e.g., distinguishing overlapping proton environments).
Discrepancies often stem from solvent effects, tautomerism, or impurities requiring re-purification .
Q. What experimental frameworks are suitable for studying the environmental fate of this compound?
- Abiotic compartments : Measure solubility, logP, and photodegradation rates in water/soil systems.
- Biotic compartments : Assess bioaccumulation in model organisms (e.g., Daphnia magna) and microbial degradation pathways.
- Analytical methods : Use HPLC-MS/MS to quantify trace levels in environmental samples.
Note that conflicting persistence data may arise from pH-dependent hydrolysis of the oxazole ring .
Q. How can researchers evaluate the biological activity of this compound against microbial targets?
- Methodological Answer :
- In vitro assays : Screen for antimicrobial activity using broth microdilution (as in ) to determine minimum inhibitory concentrations (MICs).
- Mechanistic studies : Use fluorescence probes (e.g., membrane potential dyes) to assess disruption of bacterial cell membranes.
- Structure-activity relationships (SAR) : Modify the methyl-oxazole or propanedioic acid moieties and compare inhibitory effects.
Contradictory activity data may reflect strain-specific resistance or assay conditions (e.g., aerobic vs. anaerobic environments) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
